N-Hydroxyacetamidine

Overview

Description

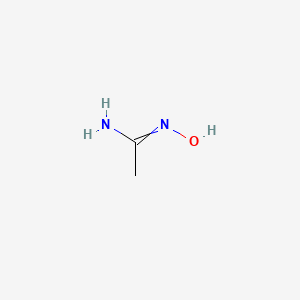

N-Hydroxyacetamidine (CAS: 546-88-3), also known as acetohydroxamic acid or Lithostat, is a hydroxylamine derivative with the molecular formula C₂H₆N₂O. It is a white crystalline solid widely utilized in medicinal chemistry, particularly as a urease inhibitor for treating urinary tract infections and in the synthesis of heterocyclic compounds with antibacterial activity . Its reactivity stems from the N-hydroxyamidoxime functional group, enabling participation in cyclization and coupling reactions to form pharmacologically active scaffolds like 1,2,4-oxadiazoles .

Preparation Methods

Fundamental Approaches to N-Hydroxyacetamidine Synthesis

Adaptation of Acetamidine Hydrochloride Synthesis

The synthesis of acetamidine hydrochloride (described in Patent CN111269145A ) provides a foundational framework for this compound production. The patent outlines a four-step process involving acetonitrile, hydrogen chloride, and ammonia methanol. By substituting ammonia with hydroxylamine in the ammoniation step (Step c), the reaction pathway shifts toward this compound formation.

In the original process:

-

Acid methanol (46–48% w/w HCl in methanol) reacts with acetonitrile at 9–11°C to form an intermediate.

-

Ammonia methanol (15–17% w/w) is added to precipitate ammonium chloride and yield acetamidine hydrochloride.

Modifying Step c to use hydroxylamine methanol instead of ammonia methanol could theoretically produce this compound. This hypothesis is supported by the structural similarity between acetamidine and its hydroxy derivative, though experimental validation is required to confirm yield and purity under these conditions .

Advanced Strategies for this compound Production

Protection-Deprotection Techniques Inspired by Pseudopeptide Synthesis

Research on pseudopeptide synthesis (ACS Publication ) demonstrates the utility of protective groups in managing reactive nitrogen centers. The study describes the acylation of N-(benzoyloxy)amines with acid chlorides, followed by deprotection to yield N-hydroxyamides. Applying this strategy to amidines could enable the synthesis of this compound:

-

Protection : Reacting acetamidine with benzoyl chloride to form N-(benzoyloxy)acetamidine.

-

Deprotection : Treating the protected intermediate with a mild base (e.g., NH₄OH/MeOH) to remove the benzoyl group, yielding this compound.

This method minimizes racemization and side reactions, as evidenced by the high yields (87–90%) reported for analogous pseudopeptides . However, scalability may be limited by the cost of benzoylating agents and the need for precise pH control during deprotection.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed methods, extrapolated from the provided sources and generalized chemical principles:

*Estimated yields based on analogous reactions in sources .

Industrial and Laboratory-Scale Considerations

Solvent and Temperature Optimization

The choice of solvent profoundly impacts reaction kinetics and product stability. For example:

-

Methanol and dioxane are preferred in large-scale syntheses due to their low cost and ease of removal .

-

Tetrahydrofuran (THF) offers superior solubility for hydroxylamine derivatives but poses flammability risks.

Temperature control is equally critical. Exothermic reactions, such as nitrile-hydroxylamine additions, require cooling to prevent thermal degradation. Patent CN111269145A emphasizes maintaining temperatures below 11°C during acetonitrile addition to suppress side reactions.

Purification and Characterization

Chromatographic techniques (e.g., HPLC) and recrystallization are commonly employed to isolate this compound. Spectral data (IR, NMR) are essential for confirming the presence of the N–O bond and amidine functionality. For instance, the N–O stretching vibration typically appears near 950 cm⁻¹ in IR spectra, while ¹H NMR reveals distinct peaks for the NH and OH protons .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyacetamidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitriles or amides.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitriles and amides.

Reduction: Primary amines.

Substitution: Various substituted amidoximes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-Hydroxyacetamidine serves as a precursor for the synthesis of amidoximes and related compounds, which are crucial intermediates in organic synthesis. Amidoximes are characterized by the C=N-OH functional group and have diverse applications, including:

- Synthesis of Aryl Sulfonamides : Used in pharmaceuticals.

- Catalysis : Acts as a catalyst in the synthesis of heterocyclic compounds.

Medicinal Chemistry

Research indicates that this compound derivatives exhibit potential as drug candidates for various therapeutic applications:

- Anticancer Activity : Compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies on derivatives like 2-benzhydrylsulfinyl-N-hydroxyacetamide demonstrated significant anticancer effects against breast and ovarian cancer cell lines (SKOV-3 and MCF-7) by inducing apoptosis through mitochondrial mechanisms and reactive oxygen species (ROS) synthesis .

- Antimicrobial Properties : Certain derivatives have been identified as effective antimicrobial agents against pathogens such as Staphylococcus aureus, showcasing their potential in biomedical applications .

Catalysis and Coordination Chemistry

This compound is utilized in synthesizing transition metal complexes and ligands, which are vital for catalysis in industrial processes. Its ability to form stable complexes enhances catalytic activity in various chemical reactions .

Case Studies

- Anticancer Research :

- Antimicrobial Activity :

Mechanism of Action

The mechanism of action of acetamidoxime involves its ability to donate nitric oxide (NO) upon oxidation. This process is catalyzed by enzymes such as cytochrome P450. The nitric oxide released can then interact with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-Hydroxyacetamidine vs. Other Amidoximes

- N-Hydroxyamidoximes: this compound belongs to this class, characterized by an N-hydroxy group adjacent to an amidine. Compared to N-aminoamidoximes (which replace the hydroxyl group with an amino group), this compound exhibits higher electrophilicity, facilitating nucleophilic attacks in cyclization reactions. This property makes it superior in synthesizing 1,2,4-oxadiazoles, critical in drug design .

- N-Hydroxyoctanamide: A structural analog with an 8-carbon alkyl chain (CAS: N/A). Safety data for N-Hydroxyoctanamide emphasize stringent handling (e.g., respiratory protection), suggesting higher toxicity compared to this compound .

This compound vs. Oxadiazole Derivatives

This compound is a precursor to 1,2,4-oxadiazoles , such as 3-methyl-1,2,4-oxadiazole (e.g., compound 6a–c in ). These derivatives exhibit enhanced metabolic stability due to their aromatic heterocyclic structure, whereas this compound itself may undergo faster hepatic clearance due to its primary hydroxyl group .

Commercial Availability and Cost

- This compound is readily available, with pricing at €26.00/5g (CymitQuimica) and ₹2,870/5g (Avra). Its cost-effectiveness supports large-scale synthesis of oxadiazoles and oxazolidinones .

- Derivatives like 2-(3,4-diethoxyphenyl)-N-hydroxyacetamidine (CAS: 885957-46-0) are niche and costlier due to specialized applications in AMPAR modulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxyacetamidine, and how can researchers ensure reproducibility?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely cited method involves reacting hydroxylamine with acetonitrile under controlled acidic conditions, followed by purification via recrystallization . For reproducibility:

- Key Parameters : Maintain stoichiometric ratios (e.g., hydroxylamine:acetonitrile at 1:1.2), temperature (40–60°C), and pH control (4–6) to minimize by-products.

- Validation : Confirm product identity using -NMR (δ 2.1 ppm for methyl group, δ 8.2 ppm for NH) and IR spectroscopy (stretching bands at 1650 cm for C=N and 3200 cm for N–OH) .

- Purity Checks : Use HPLC (C18 column, mobile phase: 70% methanol/30% HO) to verify >95% purity .

Q. What analytical techniques are critical for characterizing this compound in academic research?

- Structural Confirmation :

- Purity Assessment :

Q. How should researchers handle and store this compound to maintain stability?

- Storage Conditions : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .

- Stability Tests : Monitor degradation via periodic HPLC under varying temperatures (25°C, 40°C) and humidity (30–80% RH) .

- Safety Precautions : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Contradictions often arise from differences in reaction conditions or analytical methods. Strategies include:

- Comparative Kinetic Studies : Measure reaction rates under standardized conditions (e.g., pH 5.5, 50°C) using UV-Vis spectroscopy to track intermediate formation .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., acetamide from over-hydrolysis) and adjust reaction stoichiometry accordingly .

- Cross-Validation : Compare results with independent techniques (e.g., -NMR vs. X-ray crystallography for structural confirmation) .

Q. What experimental design considerations are essential for optimizing this compound’s efficacy in antibacterial studies?

- Dose-Response Curves : Test MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations ranging 1–100 µg/mL .

- Synergy Testing : Combine with β-lactam antibiotics to assess potentiation effects (e.g., checkerboard assay) .

- Mechanistic Probes : Use fluorescence microscopy to evaluate bacterial membrane disruption or ROS generation .

Q. How can computational modeling enhance the understanding of this compound’s reaction mechanisms?

- DFT Calculations : Simulate transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level) to predict regioselectivity in oxazolidinone synthesis .

- Molecular Docking : Model interactions with bacterial targets (e.g., ribosome binding sites) using AutoDock Vina .

- Solvent Effects : Use COSMO-RS to optimize solvent systems (e.g., DMF vs. acetonitrile) for reaction yields .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining yield?

- Continuous Flow Systems : Implement microreactors to improve heat/mass transfer and reduce side reactions (e.g., 30% higher yield vs. batch methods) .

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to reduce purification steps .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression in real-time .

Q. How should researchers address discrepancies in toxicity profiles reported for this compound?

- In Vitro Assays : Perform MTT assays on mammalian cell lines (e.g., HEK293) to quantify IC values .

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., N-oxides) that may contribute to toxicity .

- Cross-Species Comparisons : Evaluate cytotoxicity in zebrafish embryos vs. mammalian models to identify species-specific effects .

Q. Methodological Resources

Properties

Molecular Formula |

C2H6N2O |

|---|---|

Molecular Weight |

74.08 g/mol |

IUPAC Name |

N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) |

InChI Key |

AEXITZJSLGALNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)N |

Pictograms |

Irritant |

Synonyms |

acetohydroxamic acid Lithostat N-hydroxyacetamide N-hydroxyacetamidine Uronefrex |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.